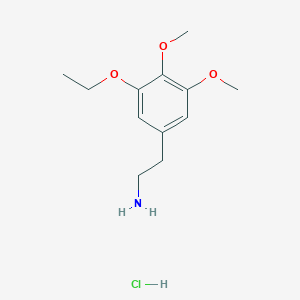

Metaescaline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3;/h7-8H,4-6,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVECPPMCJNPEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OC)OC)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90132-32-4 | |

| Record name | ME hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ7CSG95UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metaescaline hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaescaline hydrochloride, a substituted phenethylamine and an analog of mescaline, presents a compelling subject for neuropharmacological research. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known pharmacological characteristics. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and contextualizes it with data from closely related compounds to offer a comprehensive resource for researchers. This guide includes a hypothetical signaling pathway and generalized experimental workflows based on established knowledge of similar phenethylamines.

Chemical Structure and Identification

Metaescaline is systematically named 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine. Its hydrochloride salt is the common form used in research settings.

Chemical Structure:

| Identifier | Value |

| IUPAC Name | 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride[1] |

| Synonyms | 3-Ethoxy-4,5-dimethoxy-β-phenethylamine HCl, ME HCl[1] |

| CAS Number | 90132-32-4[1][2] |

| Molecular Formula | C₁₂H₁₉NO₃ • HCl[2] |

| Molecular Weight | 261.7 g/mol [2] |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported. The following table summarizes available information and includes data for the closely related mescaline hydrochloride for comparative purposes.

| Property | This compound | Mescaline Hydrochloride (for comparison) |

| Physical Form | Crystalline solid[2] | Needles[2] |

| Melting Point | 177-178 °C (with initial sintering at 165 °C)[3] | 181 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | DMSO: 1 mg/mL, PBS (pH 7.2): 5 mg/mL[2] | Soluble in water and alcohol[2] |

| pKa | Data not available | Data not available |

| Stability | Stable for ≥ 5 years when stored properly[2] | Data not available |

Pharmacological Properties

The pharmacological profile of metaescaline is presumed to be similar to other psychedelic phenethylamines, primarily involving interaction with the serotonergic system.

Mechanism of Action

As a phenethylamine derivative, this compound is expected to act as an agonist at serotonin receptors, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, 5-HT₂C), which are known to be the primary targets for classic psychedelics.[4][5] Additionally, like other trace amines, it may interact with Trace Amine-Associated Receptor 1 (TAAR1), which modulates monoaminergic neurotransmission.[6]

Receptor Binding Profile

Metabolism

The metabolism of metaescaline has not been explicitly studied. However, based on the metabolism of mescaline and other phenethylamines, it is likely metabolized in the liver, primarily through O-dealkylation, hydroxylation, and subsequent glucuronidation.[8]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not published in peer-reviewed journals. The following sections provide generalized methodologies based on the synthesis of related compounds.

Synthesis

The synthesis of metaescaline typically starts from 3-ethoxy-4,5-dimethoxybenzaldehyde. A common route, adapted from the work of Shulgin, involves a Henry reaction followed by reduction.[9]

Hypothetical Synthesis Workflow:

Purification

Purification of the final hydrochloride salt is crucial to remove impurities. Recrystallization is a standard method.

Generalized Purification Workflow:

Analysis

The identity and purity of this compound can be confirmed using various analytical techniques.

Analytical Workflow:

Signaling Pathways

The precise signaling cascade initiated by metaescaline has not been elucidated. However, based on its presumed agonism at 5-HT₂A and TAAR1 receptors, a hypothetical signaling pathway can be proposed.

Hypothetical 5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is believed to be central to the psychedelic effects of phenethylamines.

Hypothetical TAAR1 Signaling

Interaction with TAAR1, another GPCR often coupled to Gs proteins, can modulate the activity of monoamine transporters.

Conclusion

This compound is a psychoactive compound with a chemical structure and presumed pharmacological profile that make it a substance of interest for neuroscientific research. This guide provides a foundational understanding of its properties, drawing from available data and analogies to related compounds. Further research is warranted to fully characterize its receptor binding affinities, metabolic fate, and specific signaling pathways to better understand its mechanism of action and potential therapeutic applications. Researchers are encouraged to consult the primary literature, particularly the works of Alexander Shulgin, for more detailed qualitative descriptions of its effects.

References

- 1. PIHKAL/TIHKAL [ucl.ac.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel, unifying mechanism for mescaline in the central nervous system: electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methamphetamine - Wikipedia [en.wikipedia.org]

- 7. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxonchemicals.it.com [maxonchemicals.it.com]

- 9. Metaescaline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-ethoxy-4,5-dimethoxyphenethylamine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 3-ethoxy-4,5-dimethoxyphenethylamine hydrochloride, a substituted phenethylamine compound of interest to the scientific community. The described synthesis commences with the readily available starting material, syringaldehyde, and proceeds through three key transformations: ethoxylation, Henry condensation, and reduction, culminating in the formation of the hydrochloride salt.

Synthetic Pathway Overview

The synthesis of 3-ethoxy-4,5-dimethoxyphenethylamine HCl can be logically divided into four main stages:

-

Preparation of 3-ethoxy-4,5-dimethoxybenzaldehyde: This initial step involves the selective ethoxylation of the hydroxyl group of syringaldehyde.

-

Formation of 3-ethoxy-4,5-dimethoxy-β-nitrostyrene: A Henry condensation reaction is employed to couple the synthesized benzaldehyde with nitromethane.

-

Reduction to 3-ethoxy-4,5-dimethoxyphenethylamine: The nitroalkene intermediate is then reduced to the corresponding primary amine.

-

Formation of the Hydrochloride Salt: The final step involves the conversion of the freebase phenethylamine to its more stable hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 3-ethoxy-4,5-dimethoxybenzaldehyde from Syringaldehyde

This procedure is adapted from the well-established ethoxylation of isovanillin.[1][2][3][4]

Methodology:

-

In a suitable reaction vessel, dissolve syringaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (1.1-1.5 eq).

-

To this solution, add a phase-transfer catalyst such as benzyltriethylammonium chloride (0.1-0.5 eq).

-

While stirring vigorously, add bromoethane (1.1-1.5 eq) to the reaction mixture.

-

Maintain the reaction at a controlled temperature, typically around 25°C, for approximately 4-6 hours.

-

Upon completion of the reaction, the product, 3-ethoxy-4,5-dimethoxybenzaldehyde, will precipitate as a solid.

-

Collect the solid product by suction filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Starting Material | Syringaldehyde | |

| Product | 3-ethoxy-4,5-dimethoxybenzaldehyde | Analogous to[1][2] |

| Expected Yield | >90% | [1][2] |

| Purity (by HPLC) | >99% | [1][2] |

| Appearance | White to off-white solid | Analogous to[1][2] |

Step 2: Synthesis of 3-ethoxy-4,5-dimethoxy-β-nitrostyrene

This step utilizes the Henry-Knoevenagel condensation reaction.[5][6][7]

Methodology:

-

Dissolve 3-ethoxy-4,5-dimethoxybenzaldehyde (1.0 eq) and a catalyst, such as ammonium acetate or methylamine, in a suitable solvent like glacial acetic acid or an alcohol.

-

Add nitromethane (excess) to the solution.

-

Heat the reaction mixture to a temperature of 40-50°C and stir for approximately 45 minutes to an hour.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add glacial acetic acid to quench the reaction.[7]

-

Place the mixture in a freezer to induce crystallization of the nitrostyrene product.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like methanol, ethanol, or isopropanol.[7]

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Starting Material | 3-ethoxy-4,5-dimethoxybenzaldehyde | - |

| Product | 3-ethoxy-4,5-dimethoxy-β-nitrostyrene | Analogous to[8] |

| Expected Yield | 30-80% | [5] |

| Melting Point | ~108-109°C | [8] |

| Appearance | Yellow crystalline solid | [5] |

Step 3: Reduction of 3-ethoxy-4,5-dimethoxy-β-nitrostyrene

The reduction of the nitrostyrene can be effectively achieved using lithium aluminum hydride (LAH).[9][10]

Methodology:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of lithium aluminum hydride (excess) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) in a reaction flask equipped with a reflux condenser and a dropping funnel.

-

Dissolve the 3-ethoxy-4,5-dimethoxy-β-nitrostyrene (1.0 eq) in the same dry solvent and add it dropwise to the LAH suspension with stirring.

-

After the addition is complete, reflux the reaction mixture for approximately 1-2 hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

-

Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent.

-

Combine the filtrate and washes, and dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude 3-ethoxy-4,5-dimethoxyphenethylamine freebase.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Starting Material | 3-ethoxy-4,5-dimethoxy-β-nitrostyrene | - |

| Product | 3-ethoxy-4,5-dimethoxyphenethylamine | - |

| Expected Yield | High | [9] |

| Appearance | Oily residue | - |

Step 4: Formation of 3-ethoxy-4,5-dimethoxyphenethylamine HCl

Methodology:

-

Dissolve the crude 3-ethoxy-4,5-dimethoxyphenethylamine freebase in a suitable dry organic solvent such as diethyl ether or isopropanol.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ethanolic HCl), until precipitation of the hydrochloride salt is complete.

-

Collect the white precipitate by filtration.

-

Wash the collected solid with a small amount of the cold, dry solvent.

-

Dry the final product, 3-ethoxy-4,5-dimethoxyphenethylamine HCl, under vacuum.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Starting Material | 3-ethoxy-4,5-dimethoxyphenethylamine | - |

| Product | 3-ethoxy-4,5-dimethoxyphenethylamine HCl | - |

| Expected Yield | Quantitative | - |

| Appearance | White crystalline solid | - |

Visualizations

Synthesis Pathway

References

- 1. LAH alternatives refs , Hive Methods Discourse [chemistry.mdma.ch]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (2019) | Li Yanxiong [scispace.com]

- 5. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 7. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]

- 8. alkonchem.com [alkonchem.com]

- 9. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. 3,4,5-TMBA to TMA or M question , Hive Methods Discourse [chemistry.mdma.ch]

Metaescaline Hydrochloride: A Technical Guide to its Mechanism of Action on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaescaline (ME), or 3-ethoxy-4,5-dimethoxyphenethylamine, is a psychedelic compound belonging to the phenethylamine class, structurally related to mescaline.[1] Its psychoactive effects are primarily mediated through interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides an in-depth analysis of the mechanism of action of metaescaline hydrochloride at key serotonin receptor subtypes, with a focus on quantitative pharmacological data, detailed experimental methodologies, and visualization of the associated signaling pathways. The information presented is intended to support research and drug development efforts in the field of serotonergic psychedelics.

Introduction

Metaescaline is an analog of mescaline where the 3-position methoxy group is replaced by an ethoxy group.[1] Like other classic psychedelics, its effects are believed to be primarily driven by its agonist activity at the serotonin 2A receptor (5-HT2A).[2] Understanding the detailed pharmacology of metaescaline, including its binding affinities and functional activities at various serotonin receptors, is crucial for elucidating its therapeutic potential and structure-activity relationships within the phenethylamine class. This document synthesizes available data on metaescaline's interaction with serotonin receptors and outlines the experimental protocols used to derive this information.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for metaescaline at key human serotonin receptors. This data is crucial for understanding its receptor interaction profile.

Table 1: Serotonin Receptor Binding Affinities of Metaescaline

| Compound | Receptor | Kᵢ (nM) |

| Metaescaline (ME) | h5-HT₁ₐ | >10,000 |

| h5-HT₂ₐ | 7,400 | |

| h5-HT₂_C_ | 5,700 |

Data from Luethi et al., 2022.[3][4][5][6]

Table 2: Functional Activity of Metaescaline at the 5-HT₂ₐ Receptor

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) |

| Metaescaline (ME) | Gq/11-mediated Ca²⁺ flux | 1,400 | 78 |

Eₘₐₓ is expressed relative to the maximal effect of serotonin (100%). Data from Luethi et al., 2022.[3][4][5][6]

Mechanism of Action at Serotonin Receptors

Metaescaline, like mescaline, is a partial agonist at the 5-HT2A receptor.[3][4][5][6][7] The binding of metaescaline to the 5-HT2A receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).[8]

In addition to the canonical G-protein signaling, agonist binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestin proteins.[2][9][10] β-arrestins are involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades.[9] The balance between G-protein activation and β-arrestin recruitment, known as functional selectivity or biased agonism, is a key area of research in psychedelic pharmacology and may contribute to the unique profiles of different compounds.[2][10]

Signaling Pathways and Experimental Workflows

5-HT₂ₐ Receptor Signaling Cascade

Caption: Canonical Gq/11 signaling pathway activated by metaescaline at the 5-HT2A receptor.

β-Arrestin Recruitment Pathway

Caption: Overview of the β-arrestin recruitment process following 5-HT2A receptor activation.

Experimental Workflow for In Vitro Characterization

Caption: A simplified workflow for determining the in vitro pharmacology of metaescaline.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of metaescaline and related compounds.

Radioligand Binding Assays

This protocol is for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[3][5][6][11][12]

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the human 5-HT₁ₐ, 5-HT₂ₐ, or 5-HT₂_C_ receptor are cultured in appropriate media supplemented with antibiotics for selection.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a BCA assay.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Cell membrane preparation (typically 5-20 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ).

-

Varying concentrations of the test compound (this compound) or a vehicle control.

-

For non-specific binding determination, a high concentration of a known antagonist (e.g., ketanserin) is added.

-

-

The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

-

Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

-

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following Gq/11-coupled receptor activation.[8][13][14][15][16]

-

Cell Culture:

-

HEK-293 cells stably expressing the human 5-HT₂ₐ receptor are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.

-

-

Assay Procedure:

-

The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid to prevent dye extrusion. Cells are incubated to allow for dye uptake and de-esterification.

-

Serial dilutions of this compound are prepared in the assay buffer.

-

The fluorescence baseline is measured using a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

The test compound is added to the wells, and the change in fluorescence is monitored kinetically.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of the test compound.

-

Data are normalized to the response of a maximal concentration of a reference agonist (e.g., serotonin).

-

Concentration-response curves are generated, and EC₅₀ and Eₘₐₓ values are determined using a four-parameter logistic equation.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, often using enzyme fragment complementation technology (e.g., PathHunter).[9][17][18]

-

Cell Culture:

-

A cell line (e.g., HEK-293) engineered to co-express the 5-HT₂ₐ receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor) is used.

-

Cells are seeded into 96-well plates and cultured.

-

-

Assay Procedure:

-

Cells are treated with varying concentrations of this compound or a reference agonist.

-

Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme.

-

A substrate for the complemented enzyme is added, and the resulting luminescent signal is measured with a plate reader.

-

-

Data Analysis:

-

Luminescence values are plotted against the logarithm of the agonist concentration.

-

Concentration-response curves are fitted using non-linear regression to determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

-

Conclusion

This compound is a partial agonist at the 5-HT2A receptor, with a lower affinity compared to its parent compound, mescaline. Its primary mechanism of action involves the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium. The provided quantitative data and experimental protocols offer a framework for the continued investigation of metaescaline and other novel psychedelic compounds. Further research, including the characterization of its activity at a broader range of serotonin and other neurotransmitter receptors, as well as an assessment of its functional selectivity (G-protein vs. β-arrestin bias), will be critical for a comprehensive understanding of its pharmacological profile and therapeutic potential.

References

- 1. Metaescaline - Wikipedia [en.wikipedia.org]

- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 6. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mescaline - Wikipedia [en.wikipedia.org]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. In vitro structure-activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bu.edu [bu.edu]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 18. In vitro structure-activity relationship determination of 30 psychedelic new psychoactive substances by means of beta-arrestin 2 recruitment to the serotonin 2A receptor [biblio.ugent.be]

In Vitro Receptor Binding Affinity of Metaescaline Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a lesser-known psychedelic compound and a structural analog of mescaline.[1][2] While its subjective effects in humans have been documented, a detailed in vitro pharmacological profile, particularly its receptor binding affinities, is not extensively available in peer-reviewed literature. This guide synthesizes the available information on metaescaline and provides a comprehensive overview of the receptor binding pharmacology of its parent compound, mescaline, to infer its likely molecular targets. Furthermore, this document outlines a detailed experimental protocol for determining receptor binding affinities for compounds of this class and visualizes the primary signaling pathway associated with the presumed target of metaescaline.

Introduction to Metaescaline

Metaescaline is a substituted phenethylamine and an analog of the classic psychedelic mescaline.[1] It was first synthesized and described by Alexander Shulgin, who documented its effects in his book "PiHKAL (Phenethylamines I Have Known and Loved)."[1] Shulgin's qualitative reports suggest that metaescaline produces psychedelic effects with a duration of 8 to 12 hours at a dosage of 200 to 350 mg.[1] Despite this, there is a notable scarcity of quantitative pharmacological data for metaescaline in scientific literature.

Inferred Receptor Binding Profile

Due to the lack of specific quantitative receptor binding data for metaescaline, this section presents the binding profile of the closely related and extensively studied compound, mescaline. It is highly probable that metaescaline interacts with a similar panel of receptors, primarily the serotonin 5-HT₂ subfamily. Studies on a variety of mescaline analogs, often referred to as "scalines," consistently show interaction with 5-HT₂ₐ and 5-HT₂c receptors.[3][4][5]

Table 1: In Vitro Receptor Binding Affinity of Mescaline

| Receptor | Kᵢ (nM) | Species | Radioligand | Source |

| 5-HT₁ₐ | 1,841 - 4,600 | Human | [³H]8-OH-DPAT | [6] |

| 5-HT₂ₐ | ~1,000 - 5,000 | Human | [³H]Ketanserin | [6] |

| 5-HT₂c | ~5,000 - 14,000 | Human | [³H]Mesulergine | [6] |

| TAAR1 | 3,300 | Rat | [³H]Spiperone | [6] |

Note: Kᵢ values are approximate ranges compiled from multiple sources. The affinity of mescaline for these receptors is generally considered moderate to low.[6]

Detailed Experimental Protocols

The following is a representative methodology for conducting in vitro receptor binding assays for phenethylamine compounds, adapted from studies on mescaline analogs.[3] This protocol can be applied to determine the binding affinity of metaescaline hydrochloride.

Cell Culture and Membrane Preparation

-

Cell Lines: Stably transfected HEK-293 cells expressing the human receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂c) are cultured.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.

-

Membrane Preparation:

-

Cells are harvested at 80-90% confluency.

-

The cell pellet is homogenized in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in fresh assay buffer and the protein concentration is determined using a Bradford assay.

-

Radioligand Binding Assay

-

Assay Components:

-

Receptor Membranes: Prepared as described above.

-

Radioligand: A specific radiolabeled antagonist for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known unlabeled antagonist (e.g., mianserin).

-

-

Incubation:

-

In a 96-well plate, combine the receptor membranes, radioligand, and varying concentrations of this compound.

-

For total binding wells, no unlabeled ligand is added. For non-specific binding wells, the non-specific binding control is added.

-

The total assay volume is brought to 200 µL with assay buffer.

-

The plate is incubated for a specific time and temperature (e.g., 60 minutes at 37°C).

-

-

Termination and Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The inhibition constant (Kᵢ) is determined from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Presumed Signaling Pathway

Based on the pharmacology of mescaline and other related psychedelics, the primary mechanism of action of metaescaline is likely mediated through agonism at the serotonin 5-HT₂ₐ receptor, a Gq/11-coupled G-protein coupled receptor (GPCR).[6][[“]][8]

Caption: Presumed 5-HT₂ₐ receptor signaling cascade for Metaescaline HCl.

Conclusion

While direct quantitative in vitro receptor binding data for this compound remains elusive in the current body of scientific literature, its structural similarity to mescaline strongly suggests that it acts as an agonist at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype. The provided experimental protocol offers a robust framework for elucidating the precise binding affinities of metaescaline. Further research is warranted to fully characterize the pharmacological profile of this compound and to understand the nuances that differentiate it from mescaline and other related phenethylamines.

References

- 1. Metaescaline - Wikipedia [en.wikipedia.org]

- 2. Metaescaline [chemeurope.com]

- 3. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [edoc.unibas.ch]

- 6. biorxiv.org [biorxiv.org]

- 7. consensus.app [consensus.app]

- 8. Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Discovery and History of Metaescaline: A Technical Overview from the Notebooks of Alexander Shulgin

An in-depth exploration of the synthesis, bioassay, and qualitative effects of 3-Ethoxy-4,5-dimethoxyphenethylamine (Metaescaline), as documented by the pioneering psychopharmacologist Alexander Shulgin.

This technical guide, intended for researchers, scientists, and drug development professionals, delves into the initial explorations of Metaescaline, a mescaline analog, by Alexander Shulgin. The information presented herein is compiled from his seminal work, PiHKAL: A Chemical Love Story, providing a detailed account of the compound's synthesis and its psychoactive properties as observed in his early human trials.

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative parameters associated with Metaescaline as reported by Shulgin.

| Parameter | Value |

| Chemical Name | 3-Ethoxy-4,5-dimethoxyphenethylamine |

| Synonym | Metaescaline |

| PiHKAL Entry | #125 |

| Dosage & Duration | |

| Dosage Range | 200 - 350 mg |

| Duration of Effects | 8 - 12 hours |

| Onset of Effects | 1 - 2 hours |

Experimental Protocols

The following sections detail the methodologies for the synthesis and bioassay of Metaescaline, adapted from Shulgin's descriptions in PiHKAL.

Synthesis of Metaescaline

The synthesis of Metaescaline, as outlined by Shulgin, proceeds from 3-ethoxy-4,5-dimethoxybenzaldehyde.

Step 1: Preparation of 3-Ethoxy-4,5-dimethoxy-β-nitrostyrene

A solution of 10.5 g of 3-ethoxy-4,5-dimethoxybenzaldehyde and 10 mL of nitromethane in 30 mL of glacial acetic acid was treated with 5.0 g of anhydrous ammonium acetate. The mixture was heated on a steam bath for 1.5 hours. The reaction mixture was then poured into 500 mL of water, which resulted in the immediate precipitation of a yellow crystalline product. The product was removed by filtration, washed with water, and air-dried to constant weight. This yielded 11.2 g of 3-ethoxy-4,5-dimethoxy-β-nitrostyrene with a melting point of 118-119 °C.

Step 2: Reduction of 3-Ethoxy-4,5-dimethoxy-β-nitrostyrene to 3-Ethoxy-4,5-dimethoxyphenethylamine (Metaescaline)

A suspension of 10 g of lithium aluminum hydride (LAH) in 500 mL of anhydrous tetrahydrofuran (THF) was placed in a 1 L round-bottom flask, equipped with a magnetic stirrer, a condenser, and an addition funnel. The suspension was brought to a gentle reflux. A solution of 10.7 g of 3-ethoxy-4,5-dimethoxy-β-nitrostyrene in 150 mL of anhydrous THF was added dropwise to the refluxing LAH suspension over a period of 1 hour. The reaction mixture was maintained at reflux for an additional 4 hours. After cooling, the excess LAH was decomposed by the cautious addition of 10 mL of water, followed by 10 mL of 15% sodium hydroxide solution, and finally another 30 mL of water. The inorganic salts were removed by filtration, and the filter cake was washed with THF. The combined filtrate and washings were stripped of solvent under vacuum. The residue was dissolved in 200 mL of dilute sulfuric acid, and this aqueous solution was washed with 2x75 mL of methylene chloride. The aqueous phase was made basic with 25% sodium hydroxide, and the product was extracted with 3x75 mL of methylene chloride. Removal of the solvent under vacuum yielded 7.8 g of a pale amber oil. This oil was distilled at 120-130 °C at 0.3 mm/Hg to give 6.5 g of a colorless oil, which was 3-ethoxy-4,5-dimethoxyphenethylamine (Metaescaline). The hydrochloride salt was prepared by dissolving the free base in 2-propanol, neutralizing with concentrated hydrochloric acid, and adding anhydrous diethyl ether to induce crystallization.

Bioassay and Qualitative Analysis

The bioassays of Metaescaline were conducted by Shulgin and his research group. The protocol involved the oral administration of measured doses of the compound in a comfortable and supportive setting. The subjective effects were then meticulously documented.

Dosage and Administration: Doses ranging from 200 to 350 mg were administered orally.[1]

Observations: The onset of effects was reported to be between 1 and 2 hours. The primary experience lasted for approximately 8 to 12 hours.[1]

Qualitative Effects: Shulgin's commentary in PiHKAL describes the effects of Metaescaline as being similar in potency to mescaline. Users reported a "benign" and "friendly" experience. Visual effects were present but not overly intense, with some reports of "flowing and connecting patterns" with eyes closed. A notable characteristic was a sense of physical energy and a lack of the body load sometimes associated with mescaline. Emotional effects were described as positive, with feelings of warmth and empathy, though not to the same degree as MDMA. The experience was generally considered insightful and manageable.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the bioassay of Metaescaline.

Caption: Chemical synthesis pathway of Metaescaline.

References

Metaescaline Hydrochloride: Uncharted Territory in Toxicological Research

A comprehensive review of publicly available scientific literature and toxicology databases reveals a significant lack of specific toxicological data and a formal safety profile for Metaescaline hydrochloride. Despite its classification as a phenethylamine, a class of compounds known for their psychoactive properties, detailed in vitro and in vivo studies characterizing its potential toxicity, pharmacokinetics, and pharmacodynamics are notably absent.

Currently, information on this compound is largely confined to its chemical identity and availability as a research chemical. No peer-reviewed studies detailing its acute or chronic toxicity, such as LD50 values (the lethal dose for 50% of a test population), have been published. Furthermore, there is no available data on its absorption, distribution, metabolism, and excretion (ADME) profile in any biological system. The metabolic pathways and potential for the formation of active or toxic metabolites remain unknown.

The mechanism of action of this compound has not been formally elucidated. While its structural similarity to other phenethylamines suggests potential interaction with monoamine neurotransmitter systems, such as serotonin, dopamine, and norepinephrine receptors, this has not been experimentally verified. Without such fundamental pharmacodynamic data, a meaningful assessment of its safety profile is impossible.

The absence of experimental protocols and quantitative data precludes the creation of detailed tables and visualizations of its toxicological and safety characteristics. Researchers, scientists, and drug development professionals should exercise extreme caution when handling this compound due to the unknown nature of its potential hazards. The lack of toxicological data underscores a critical gap in the scientific understanding of this substance and highlights the need for rigorous scientific investigation to characterize its pharmacological and toxicological properties.

Researchers considering work with this compound should be aware that they are operating in an area with no established safety guidelines or toxicological benchmarks. Any research involving this compound would necessitate the design and execution of foundational toxicological studies to establish a basic safety profile.

Potential Therapeutic Applications of Metaescaline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaescaline (ME), or 3-ethoxy-4,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound belonging to the phenethylamine class.[1] As a structural analog of the classic psychedelic mescaline, where the 3-methoxy group is replaced by an ethoxy group, metaescaline presents a unique subject for psychopharmacological investigation.[1][2] First synthesized and documented by Alexander Shulgin, its effects are reported to be similar in potency and duration to mescaline.[1] This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding Metaescaline hydrochloride. It will delve into its chemical and pharmacological properties, presumed mechanism of action, and potential therapeutic applications, drawing inferences from the more extensively studied parent compound, mescaline. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Chemical and Physical Properties

This compound is the salt form of the freebase, which enhances its stability and solubility for research purposes. The fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride | [3] |

| Molecular Formula | C₁₂H₂₀ClNO₃ | [3] |

| Molecular Weight | 261.74 g/mol | [3] |

| CAS Number | 90132-32-4 | [4] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% (typical for research grade) | [4] |

| Solubility | Information not widely available, but expected to be soluble in water and polar organic solvents. |

Pharmacological Profile

The primary source of information on the human pharmacology of metaescaline comes from the seminal work of Alexander and Ann Shulgin in their book PiHKAL (Phenethylamines I Have Known and Loved).

| Parameter | Description | Source |

| Dosage Range | 200 - 350 mg (orally) | [1] |

| Duration of Effects | 8 - 12 hours | [1] |

| Onset of Action | 0.5 - 1.5 hours (described as slow) | [1] |

| Qualitative Effects | Brightening of colors, mild to significant closed-eye visuals, auditory enhancement, associative thinking, introspection, euphoria, relaxation, and a feeling of connectedness.[1][2] | [1][2] |

Mechanism of Action

While specific in-vitro studies on metaescaline are scarce, its mechanism of action is presumed to be analogous to that of mescaline and other classic psychedelic phenethylamines.[5][6][7] The primary molecular target is believed to be the serotonin 5-HT2A receptor, where it acts as an agonist or partial agonist.[8][9][[“]]

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This is thought to primarily involve the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately modulating neuronal excitability and gene expression in cortical neurons.[11][13]

Recent research also highlights the role of β-arrestin2 recruitment in 5-HT2A receptor signaling, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling pathways from G-protein coupling.[11][12] The specific "biased agonism" of metaescaline, i.e., its preference for activating the Gq pathway versus the β-arrestin pathway, is unknown but would be a critical factor in its detailed pharmacological profile.

References

- 1. #72 E; escaline; 3,5-dimethoxy-4-ethoxyphenethylamine [studfile.net]

- 2. Metaescaline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. anilocus.com [anilocus.com]

- 5. psychedelicalpha.com [psychedelicalpha.com]

- 6. journals.plos.org [journals.plos.org]

- 7. In vitro action of mescaline. Possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 10. consensus.app [consensus.app]

- 11. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. patrinum.ch [patrinum.ch]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs and Derivatives of Metaescaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Metaescaline (ME) is a structural analog of the classic psychedelic mescaline, characterized by the substitution of the 3-methoxy group with an ethoxy group. It belongs to the "scaline" family of phenethylamines, which are systematically modified analogs of mescaline. Understanding the structure-activity relationships of these compounds is crucial for the design of novel therapeutic agents targeting the serotonergic system, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelics.[1][2] This guide aims to provide a detailed technical resource for researchers by compiling available data on metaescaline's analogs and derivatives, offering insights into their synthesis, pharmacology, and underlying mechanisms of action.

Structural Analogs and Derivatives of Metaescaline

The structural landscape of metaescaline analogs can be broadly categorized based on the modifications to the phenethylamine scaffold.

2.1. Isomeric Analogs

-

Escaline (4-ethoxy-3,5-dimethoxyphenethylamine): The positional isomer of metaescaline, where the ethoxy group is at the 4-position. This is one of the most well-studied analogs.

-

Asymbescaline (3,4-diethoxy-5-methoxyphenethylamine): An analog where both the 3 and 4-methoxy groups of mescaline are replaced by ethoxy groups.

-

Symbescaline (3,5-diethoxy-4-methoxyphenethylamine): Another di-ethoxy analog.

-

Trisescaline (3,4,5-triethoxyphenethylamine): All three methoxy groups of mescaline are replaced by ethoxy groups.

2.2. "Scaline" Derivatives (4-Alkoxy-3,5-dimethoxyphenethylamines)

This class involves the extension of the alkyl chain at the 4-position of the phenethylamine ring. This modification has been shown to significantly impact potency.[3]

-

Proscaline (4-propoxy-3,5-dimethoxyphenethylamine): Features a propoxy group at the 4-position.

-

Isoproscaline (4-isopropoxy-3,5-dimethoxyphenethylamine): Contains an isopropoxy group at the 4-position.

-

Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine): An analog with an allyloxy group.

-

Methallylescaline (4-methallyloxy-3,5-dimethoxyphenethylamine): Contains a methallyloxy group.

2.3. Amphetamine Analogs ("3C-Scalines")

The addition of an alpha-methyl group to the ethylamine side chain creates the amphetamine counterparts of the scalines, often referred to as "3C-" compounds. This modification can influence both potency and duration of action.

2.4. Fluorinated Derivatives

The introduction of fluorine atoms to the alkoxy groups has been explored to modulate metabolic stability and receptor affinity. Examples include difluoromescaline (DFM) and trifluoromescaline (TFM), which have shown increased potency compared to mescaline.[4]

2.5. Other Derivatives

Structural modifications can also include the replacement of the primary amine with cyclic structures, such as piperazine or homopiperazine rings. These changes have been shown to alter the pharmacological profile, in some cases leading to sedative rather than psychedelic effects.

Quantitative Pharmacological Data

While specific quantitative data for metaescaline is not available in the reviewed literature, the following tables summarize the binding affinities (Ki) and functional activities (EC₅₀) for mescaline and several of its key analogs at human serotonin receptors. This data is primarily sourced from a 2022 study by Luethi et al. and provides a valuable comparative framework.[3]

Table 1: Receptor Binding Affinities (Ki, nM) of Mescaline and Analogs at Human Serotonin Receptors [3]

| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) |

| Mescaline | 6,700 ± 600 | 9,400 ± 1,200 | 11,000 ± 1,000 |

| Escaline | >12,000 | 1,100 ± 100 | 2,700 ± 300 |

| Proscaline | >12,000 | 480 ± 50 | 1,400 ± 200 |

| Isoproscaline | 4,200 ± 500 | 150 ± 10 | 430 ± 50 |

| Allylescaline | >12,000 | 470 ± 40 | 1,200 ± 100 |

| Methallylescaline | 2,100 ± 200 | 180 ± 10 | 630 ± 70 |

| Difluoromescaline (DFM) | 1,600 ± 100 | 2,300 ± 200 | 2,800 ± 200 |

| Trifluoromescaline (TFM) | 2,000 ± 200 | 3,100 ± 300 | 3,900 ± 400 |

Table 2: Functional Activity (EC₅₀, nM and Emax, %) of Mescaline and Analogs at Human 5-HT₂A and 5-HT₂B Receptors [3]

| Compound | 5-HT₂A (EC₅₀, nM) | 5-HT₂A (Emax, %) | 5-HT₂B (EC₅₀, nM) | 5-HT₂B (Emax, %) |

| Mescaline | 4,300 ± 700 | 79 ± 4 | >10,000 | <10 |

| Escaline | 500 ± 100 | 91 ± 3 | >10,000 | <10 |

| Proscaline | 170 ± 30 | 94 ± 2 | >10,000 | <10 |

| Isoproscaline | 79 ± 9 | 85 ± 2 | >10,000 | <10 |

| Allylescaline | 200 ± 30 | 93 ± 2 | >10,000 | <10 |

| Methallylescaline | 110 ± 10 | 85 ± 2 | >10,000 | <10 |

| Difluoromescaline (DFM) | 5,700 ± 1,100 | 85 ± 4 | 1,100 ± 200 | 80 ± 5 |

| Trifluoromescaline (TFM) | 9,400 ± 1,500 | 78 ± 5 | 860 ± 150 | 83 ± 6 |

Experimental Protocols

4.1. Synthesis of 3-Ethoxy-4,5-dimethoxyphenethylamine (Metaescaline) - Proposed Method

This protocol is a proposed adaptation based on the synthesis of escaline and the preparation of the precursor 3-ethoxy-4-methoxybenzaldehyde.

-

Step 1: Synthesis of 3-Ethoxy-4,5-dimethoxybenzaldehyde. This intermediate can be synthesized from 3-hydroxy-4,5-dimethoxybenzaldehyde (a derivative of syringaldehyde) via Williamson ether synthesis using ethyl iodide in the presence of a base such as potassium carbonate in an appropriate solvent like acetone.

-

Step 2: Nitrostyrene Formation. The resulting benzaldehyde is then reacted with nitromethane in the presence of a catalyst such as ammonium acetate to form 3-ethoxy-4,5-dimethoxy-β-nitrostyrene.

-

Step 3: Reduction to Phenethylamine. The final step involves the reduction of the nitrostyrene to the corresponding phenethylamine. This can be achieved using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

4.2. Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the human 5-HT₂A receptor.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Radioligand: [³H]ketanserin.

-

Non-specific binding control: Mianserin or another suitable 5-HT₂A antagonist.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds (e.g., metaescaline analogs) at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from HEK293-h5-HT₂A cells.

-

In a 96-well plate, add assay buffer, the radioligand ([³H]ketanserin), and either the test compound, buffer (for total binding), or a saturating concentration of a non-labeled antagonist (for non-specific binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

4.3. Calcium Flux Functional Assay for 5-HT₂A Receptor Activation

This protocol measures the functional activation of the 5-HT₂A receptor by quantifying the increase in intracellular calcium concentration.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Test compounds at various concentrations.

-

96- or 384-well black-walled, clear-bottom microplates.

-

A fluorescence microplate reader with automated injection capabilities.

-

-

Procedure:

-

Plate the HEK293-h5-HT₂A cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the maximum response for each concentration and calculate the EC₅₀ value from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

5.1. 5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. This pathway is believed to be central to the psychedelic effects of mescaline and its analogs.

Caption: Canonical Gq-coupled 5-HT₂A receptor signaling pathway.

5.2. Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the synthesis and pharmacological evaluation of novel metaescaline analogs.

References

Metaescaline Hydrochloride: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of metaescaline hydrochloride in a range of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. The following table summarizes the known quantitative and qualitative solubility of this compound in various laboratory solvents.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 1 mg/mL | - | [1][2] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | - | Aqueous Buffer | 5 mg/mL | - | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | Soluble | [3][4][5] |

| Methanol | CH₃OH | Polar Protic | Data Not Available | Soluble | [3] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data Not Available | Likely Soluble | |

| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | Slightly Soluble to Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

-

Equilibration: Place the container in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To completely separate the solid and liquid phases, centrifuge the samples at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Signaling Pathway

Metaescaline is a phenethylamine and a structural analog of mescaline. While specific signaling pathway studies for metaescaline are limited, it is presumed to act similarly to mescaline as a psychedelic, primarily through its interaction with the serotonin 5-HT2A receptor. The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.

Postulated Signaling Pathway of Metaescaline

Caption: Postulated 5-HT2A receptor signaling pathway for metaescaline.

References

Methodological & Application

Analytical Methods for the Quantification of Metaescaline Hydrochloride in Biological Samples

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of metaescaline hydrochloride in biological samples. The information is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical methods for their specific research needs.

Introduction

Metaescaline, a psychedelic phenethylamine, requires sensitive and specific analytical methods for its detection and quantification in biological matrices to support pharmacokinetic studies, toxicological assessments, and clinical research. This document outlines validated methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of metaescaline in urine and plasma.

Data Presentation

Quantitative data for the validated analytical methods are summarized in the tables below for easy comparison.

Table 1: GC-MS Method for Mescaline Quantification in Urine [1][2]

| Parameter | Value |

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Biological Matrix | Urine |

| Sample Preparation | Solid-Phase Extraction (SPE) followed by derivatization with pentafluoropropionic anhydride and pentafluoropropanol.[2] |

| Linearity Range | 1 - 250 µg/L[1][2] |

| Coefficient of Determination (r²) | >0.994[1][2] |

| Limit of Quantification (LOQ) | 1 µg/L[1][2] |

| Intra- and Inter-assay Imprecision (%CV) | <4.4%[2] |

| Accuracy | >90.4%[2] |

| Mean Extraction Efficiency | >92.0%[1][2] |

Table 2: LC-MS/MS Method for Mescaline and Metabolite Quantification in Human Plasma [3][4]

| Parameter | Value |

| Instrumentation | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |

| Biological Matrix | Human Plasma |

| Sample Preparation | Protein Precipitation.[3][4] |

| Linearity Range | Not explicitly stated, but method validated with controls. |

| Lower Limit of Quantification (LLOQ) | Mescaline: 12.5 ng/mL, TMPAA: 12.5 ng/mL, NAM: 1.25 ng/mL.[3][4] |

| Intra-assay Accuracy | 84.9% - 106%[3][4] |

| Intra-assay Precision (%CV) | ≤ 7.33%[3][4] |

| Recovery | ≥ 98.3%[3][4] |

| Matrix Effects | ≤ 7.58%[3][4] |

Experimental Protocols

Protocol for GC-MS Quantification of Mescaline in Urine

This protocol is based on a validated method for the reliable confirmation of mescaline intake.[1][2]

3.1.1. Sample Preparation (Solid-Phase Extraction and Derivatization)

-

To 1 mL of urine, add an internal standard.

-

Perform a solid-phase extraction (SPE) using appropriate cartridges.

-

Elute the analyte from the SPE cartridge.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue and derivatize the extracted analytes with pentafluoropropionic anhydride (PFPA) and pentafluoropropanol (PFPOH).[2]

-

Inject the derivatized sample into the GC-MS system.

3.1.2. GC-MS Analysis

-

GC Column: Use a suitable capillary column for the separation of derivatized mescaline.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Optimize the oven temperature program to ensure adequate separation of mescaline from other matrix components.

-

MS Detection: Operate the mass spectrometer in electron impact (EI) ionization mode.[2] Monitor characteristic ions for mescaline and the internal standard for quantification.

3.1.3. Calibration and Quantification

-

Prepare a 7-point calibration curve using mescaline standards in blank urine.[1]

-

Use a linear least-squares regression with 1/x² weighting for the calibration curve.[2]

-

Quantify the mescaline concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol for LC-MS/MS Quantification of Mescaline in Human Plasma

This protocol is based on a validated method for the rapid quantification of mescaline and its metabolites.[3][4]

3.2.1. Sample Preparation (Protein Precipitation)

-

To a 50 µL aliquot of human plasma, add 150 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard.

-

Vortex the mixture to precipitate the proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

-

Mobile Phase: Use a suitable gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid) for optimal chromatographic separation.

-

Flow Rate: Set an appropriate flow rate for the column dimensions.

-

MS/MS Detection: Operate the mass spectrometer in positive ionization mode using scheduled multiple reaction monitoring (MRM).[3][4] Monitor specific precursor-to-product ion transitions for mescaline and its metabolites.

3.2.3. Calibration and Quantification

-

Prepare calibration standards by spiking known concentrations of mescaline and its metabolites into blank human plasma.

-

Process the calibration standards and quality control samples along with the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration.

-

Determine the concentration of mescaline and its metabolites in the unknown samples from the calibration curve.

Visualizations

References

- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 2. Urine Mescaline Screening With a Biochip Array Immunoassay and Quantification by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Metaescaline Hydrochloride in Preclinical Neuropsychiatric Research

Adivsory Note: Peer-reviewed research on the use of metaescaline hydrochloride in animal models of neuropsychiatric disorders is limited. The following application notes and protocols are substantially based on research conducted with its close structural and functional analog, mescaline hydrochloride . Mescaline is a classic psychedelic phenethylamine that, like metaescaline, is presumed to exert its primary effects through the serotonin 5-HT2A receptor.[[“]][[“]] Researchers should consider this substitution when designing and interpreting experiments.

Introduction

Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a psychedelic compound of the phenethylamine class.[3] It is an analog of the more extensively studied mescaline, with an ethoxy group replacing the methoxy group at the 3-position of the phenyl ring.[3] Due to the shared phenethylamine backbone and presumed primary activity as a serotonin 5-HT2A receptor agonist, metaescaline is of interest to researchers studying the neurobiology of perception, cognition, and mood, and its potential relevance to neuropsychiatric disorders such as psychosis and depression.[[“]][4] Animal models provide a valuable tool to investigate the behavioral, neurochemical, and molecular effects of such compounds.

Mechanism of Action

The primary mechanism of action for classic psychedelics like mescaline is agonism at the serotonin 5-HT2A receptor.[[“]][[“]] This interaction is believed to initiate a cascade of intracellular signaling events that ultimately lead to the characteristic psychedelic effects. While metaescaline's specific receptor binding profile is not as extensively documented, its structural similarity to mescaline strongly suggests a similar primary target. Mescaline also exhibits affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, which may contribute to its overall pharmacological profile.[[“]][3] Activation of 5-HT2A receptors can also indirectly modulate other neurotransmitter systems, including the dopaminergic system.[3]

Data Presentation: Quantitative Effects of Mescaline in Rodent Models

The following tables summarize dose-dependent effects of mescaline hydrochloride in commonly used behavioral assays in rats and mice. These data can serve as a starting point for designing studies with this compound, though dose-equivalency should be determined empirically.

| Behavioral Assay | Animal Model | Dose (mg/kg, s.c.) | Observed Effect | Citation |

| Open-Field Test | Rat | 10 | Significant inhibitory effect on locomotion. | [5][6] |

| 20 | Significant inhibitory effect on locomotion. | [5][6] | ||

| 100 | Biphasic effect: initial inhibition followed by hyperlocomotion. | [5][6] | ||

| Prepulse Inhibition (PPI) of Acoustic Startle | Rat | 10 | Disruption of PPI when tested 60 minutes post-administration. | [5][6] |

| 20 | Disruption of PPI when tested 60 minutes post-administration. | [5][6] | ||

| 100 | Disruption of PPI when tested 60 minutes post-administration. | [5][6] | ||

| Head-Twitch Response (HTR) | Mouse (C57BL/6J) | Various | Dose-dependent increase in head twitches. | [4] |

| Pharmacokinetic Parameters of Mescaline in Rats (20 mg/kg, s.c.) | ||

| Parameter | Serum | Brain |

| Time to Cmax | ~30 minutes | ~60 minutes |

| Persistence | Rapid decrease after Cmax | Remained high for an additional 60 minutes after Cmax |

| Citation | [5][6] | [5][6] |

Experimental Protocols

Drug Preparation and Administration

Objective: To prepare this compound for in vivo administration in a manner that ensures accurate dosing and minimizes vehicle effects.

Materials:

-

This compound powder

-

Sterile 0.9% saline solution (vehicle)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Analytical balance

-

Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection

Procedure:

-

On the day of the experiment, weigh the desired amount of this compound using an analytical balance.

-

Dissolve the powder in sterile 0.9% saline to the desired stock concentration.

-

Vortex the solution thoroughly until the compound is completely dissolved.

-

Calculate the injection volume for each animal based on its body weight and the target dose.

-

Administer the solution via the desired route (e.g., subcutaneous injection).

-

A control group should be administered an equivalent volume of the vehicle (0.9% saline) alone.

Open-Field Test

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Apparatus:

-

A square or circular arena with high walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., infrared beams or video tracking software).

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle at the predetermined doses and time points.

-

Place the animal gently in the center of the open-field arena.

-

Record the animal's activity for a set duration (e.g., 30-60 minutes).

-

Key parameters to measure include:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena (anxiogenic-like behavior)

-

Rearing frequency (exploratory behavior)

-

Stereotypical behaviors (e.g., repetitive movements)

-

-

Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To measure sensorimotor gating, a process that is often deficient in neuropsychiatric disorders like schizophrenia.

Apparatus:

-

A startle chamber that can deliver a loud acoustic stimulus (pulse) and a preceding weaker stimulus (prepulse). The chamber is equipped with a sensor to measure the animal's startle response.

Procedure:

-

Habituate the animals to the testing room.

-

Administer this compound or vehicle.

-

Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background noise.

-

The test session consists of several trial types presented in a pseudorandom order:

-

Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 3-12 dB above background) precedes the loud pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

The startle response (amplitude of the whole-body flinch) is measured for each trial.

-

Calculate the percentage of PPI using the formula: %PPI = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) * 100]

-

A lower %PPI indicates a deficit in sensorimotor gating.

Head-Twitch Response (HTR) in Mice

Objective: To provide a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic-like effects in humans.[4][7]

Apparatus:

-

A standard mouse cage or a clear observation chamber.

Procedure:

-

Habituate the mice to the testing room.

-

Administer this compound or vehicle.

-

Place the mouse in the observation chamber.

-

Observe and count the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, involuntary rotational movement of the head.

-

The frequency of head twitches is the primary dependent variable.

Conclusion

While direct experimental data on this compound in animal models of neuropsychiatric disorders is scarce, the extensive research on its close analog, mescaline, provides a solid foundation for initiating such studies. The protocols outlined above for drug administration and behavioral assessment (open-field, PPI, and HTR) are well-established methods for characterizing the in vivo effects of psychedelic compounds. Researchers are encouraged to conduct thorough dose-response studies for this compound to establish its potency and behavioral profile relative to mescaline and other 5-HT2A agonists. Such research will be crucial in elucidating the unique properties of metaescaline and its potential for advancing our understanding of the neurobiology of neuropsychiatric disorders.

References

- 1. consensus.app [consensus.app]

- 2. consensus.app [consensus.app]

- 3. biorxiv.org [biorxiv.org]

- 4. Effects of hallucinogenic agents mescaline and phencyclidine on zebrafish behavior and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mescaline effects on rat behavior and its time profile in serum and brain tissue after a single subcutaneous dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PiHKAL - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Release Following Metaescaline Hydrochloride Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaescaline hydrochloride is a substituted phenethylamine and a potent psychedelic compound, structurally related to mescaline. Its primary mechanism of action is believed to involve agonism at serotonin 5-HT2A/2C receptors, which in turn modulates the release of key neurotransmitters in the brain, including dopamine and serotonin.[1][2][3] In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals, allowing for the real-time measurement of neurotransmitter dynamics.[4][5][6][7][8] This application note provides a detailed protocol for utilizing in vivo microdialysis to quantify the effects of this compound on neurotransmitter release, offering critical insights into its neurochemical profile and mechanism of action.[4]

Principle of In Vivo Microdialysis

In vivo microdialysis involves the stereotaxic implantation of a semi-permeable microdialysis probe into a target brain region.[5][6] A physiological solution, known as the perfusate (typically artificial cerebrospinal fluid or aCSF), is continuously passed through the probe at a slow, constant flow rate.[4][9] As the perfusate flows, small molecules in the extracellular fluid, such as neurotransmitters, diffuse across the probe's membrane down their concentration gradient and are collected in the outgoing perfusate, now termed the dialysate.[5][10] The collected dialysate can then be analyzed using highly sensitive analytical techniques to quantify the concentration of the neurotransmitters of interest.[7][11][12]

Putative Signaling Pathway of Metaescaline

References

- 1. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mescaline - Wikipedia [en.wikipedia.org]